molecular formula C14H19NO B14015181 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one CAS No. 852835-34-8

2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one

Cat. No.: B14015181
CAS No.: 852835-34-8
M. Wt: 217.31 g/mol
InChI Key: SZJBIVWXCHSENR-UHFFFAOYSA-N
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Description

2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one is a cyclopentanone derivative featuring a benzyl substituent at the 2-position of the cyclopentanone ring, with a 4-(dimethylamino)phenyl group attached to the benzyl moiety.

Properties

CAS No.

852835-34-8

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methyl]cyclopentan-1-one

InChI

InChI=1S/C14H19NO/c1-15(2)13-8-6-11(7-9-13)10-12-4-3-5-14(12)16/h6-9,12H,3-5,10H2,1-2H3

InChI Key

SZJBIVWXCHSENR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2CCCC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the formation of a carbon-carbon bond between the cyclopentanone ring and a 4-(dimethylamino)benzyl moiety. The key synthetic step is often a benzylation of cyclopentanone or a related intermediate with a 4-(dimethylamino)benzyl derivative.

Two main synthetic approaches are reported or inferred based on analogous compounds and related literature:

  • Mannich-type Reaction or Reductive Amination:
    Cyclopentanone can be reacted with 4-(dimethylamino)benzaldehyde or its derivatives under reductive amination conditions to form the corresponding benzylated cyclopentanone. This involves the formation of an imine intermediate followed by reduction to yield the target compound.

  • Alkylation via Benzyl Halides or Benzyl Alcohols:
    Cyclopentanone enolate or its equivalent can be alkylated with 4-(dimethylamino)benzyl halides (e.g., bromide or chloride) under basic conditions to afford the benzylated product.

Representative Synthetic Procedure

A plausible synthetic route based on common organic synthesis methods is as follows:

Step Reagents and Conditions Description
1 Cyclopentanone + 4-(Dimethylamino)benzaldehyde, Acid catalyst (e.g., HCl), Solvent (ethanol or methanol), Room temperature to reflux Formation of imine intermediate via condensation
2 Addition of reducing agent (e.g., Sodium borohydride, NaBH4) Reduction of imine to amine, yielding this compound
3 Purification by distillation or chromatography Isolation of pure compound

This reductive amination method is advantageous due to its mild conditions and relatively high selectivity.

Reaction Conditions and Critical Parameters

Parameter Typical Conditions Notes
Temperature 25–80 °C for reductive amination; up to 195 °C for DMF-DMA method Higher temperatures favor reaction rate but risk side reactions
Solvent Polar protic solvents (ethanol, methanol) or polar aprotic solvents (DMF) Solvent choice affects nucleophilicity and solubility
Catalyst/Base Acid catalysts (HCl) for imine formation; bases like DBN for DMF-DMA route Catalyst choice critical for reaction efficiency
Reducing Agent Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) NaBH3CN preferred for reductive amination due to selectivity
Purification Distillation (139–145 °C range), column chromatography Necessary to remove unreacted starting materials and side products

Analytical and Purification Techniques

  • Identification of Impurities:
    Unreacted cyclopentanone and dimethylamino derivatives can be detected by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Separation Techniques:
    Distillation under reduced pressure or chromatographic methods (silica gel column chromatography) are employed to purify the product.

  • Spectroscopic Characterization:
    The target compound shows characteristic NMR signals corresponding to the cyclopentanone ring protons and the aromatic and dimethylamino groups. For example, 1H NMR signals for aromatic protons appear between δ 6.5–7.5 ppm, and dimethylamino methyl protons at around δ 2.9–3.1 ppm.

Research Findings and Case Studies

  • A study on related compounds demonstrated the use of a "borrowing hydrogen strategy" for efficient synthesis, minimizing environmental impact and improving yields.

  • Structural analogs with para-dimethylamino substitution on benzyl groups attached to cyclopentanone rings have been investigated for their biological activity, highlighting the importance of stereochemistry and substitution pattern on activity.

  • Optimization of reaction parameters such as temperature, solvent, and catalyst significantly influences yield and purity, with polar aprotic solvents and mild acidic catalysts favoring imine formation and subsequent reduction.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Reductive Amination Cyclopentanone, 4-(Dimethylamino)benzaldehyde NaBH4 or NaBH3CN, Acid catalyst 25–80 °C, ethanol or methanol solvent Mild, selective, good yields Requires aldehyde precursor
Reaction with DMF-DMA (Analogous) Cyclopentanone, DMF-DMA DBN base 160–195 °C, methanol removal High efficiency for dimethylaminomethyl derivatives High temperature, less documented for phenyl derivative
Benzyl Halide Alkylation Cyclopentanone, 4-(Dimethylamino)benzyl halide Base (e.g., NaH, K2CO3) Room temperature to reflux Direct alkylation, scalable Possible side reactions, requires halide synthesis

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one and related compounds:

Compound Name Substituents on Benzyl Ring Cyclopentanone Modifications Key Functional Groups Molecular Weight (g/mol) Primary Use/Context
This compound 4-(Dimethylamino)phenyl None Ketone, tertiary amine ~245.3 (calculated) Not specified (likely intermediate)
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone 4-Chlorophenyl 2,2-Dimethyl groups Ketone, chloroarene 238.7 (calculated) Metconazole intermediate (agrochemical)
2-(4-Acetylbenzyl)cyclopentan-1-one (Loxoprofen Impurity 1) 4-Acetylphenyl None Ketone, acetyl ~230.3 (calculated) Pharmaceutical impurity
Ethyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate (Loxoprofen Impurity 3) None Ester-linked cyclopentanone Ester, ketone ~304.4 (calculated) Pharmaceutical impurity
Key Observations:
  • Electron Effects: The dimethylamino group in the target compound enhances electron density on the aromatic ring, contrasting with the electron-withdrawing chloro (–Cl) and acetyl (–COCH₃) groups in analogues. This affects reactivity in substitution reactions and solubility in polar solvents.

Physicochemical Properties

  • Solubility: The dimethylamino group improves water solubility compared to chloro- or acetyl-substituted analogues, which are more lipophilic.
  • Stability : Tertiary amines (as in the target compound) may exhibit pH-dependent stability, whereas chloroarenes (e.g., compound) are more resistant to hydrolysis.

Biological Activity

The compound 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C13H17N
  • Molecular Weight: 201.29 g/mol
  • Structural Features: The compound features a cyclopentanone ring substituted with a dimethylamino phenyl group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines.

  • In Vitro Studies: A study reported the cytotoxic effects of related compounds against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines with IC50 values ranging from 3.99μM3.99\,\mu M to 9.83μM9.83\,\mu M . These findings suggest that modifications to the core structure can enhance anticancer efficacy.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
12dMDA-MB-4683.99Induces apoptosis via caspase activation
12dCCRF-CM4.51Cell cycle arrest in G0-G1 phase

Neuroprotective Effects

The neuroprotective properties of compounds similar to this compound are also under investigation. Certain derivatives have been shown to exhibit protective effects on neuronal cells, potentially through mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways.

  • Mechanistic Insights: Neuroprotective compounds often interact with specific receptors or enzymes that play roles in neuronal survival and inflammation reduction .

Other Pharmacological Activities

In addition to anticancer and neuroprotective activities, the compound may exhibit other pharmacological effects such as analgesic or anti-inflammatory properties. These activities are often assessed through various in vivo and in vitro models.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. The study aimed to optimize the biological activity by modifying substituents on the cyclopentanone ring.

  • Findings: The study revealed that certain modifications led to enhanced binding affinity for target proteins involved in cancer progression, indicating a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one with high purity?

  • Methodological Answer : A common approach involves the condensation of cyclopentanone derivatives with 4-(dimethylamino)benzaldehyde, followed by reduction or alkylation steps. For example, analogous ketone-based syntheses (e.g., cyclopentanone reacting with amines under controlled pH and temperature) have achieved yields up to 90% by optimizing reaction time and stoichiometry . Key steps include:

  • Use of anhydrous conditions to prevent side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity validation by HPLC (>95%) and NMR spectroscopy.

Q. How can spectroscopic techniques characterize the structural features of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and dimethylamino N-H stretches (if protonated). Compare with reference data from structurally similar ketones .
  • NMR : ¹H NMR shows cyclopentyl protons (δ 1.5–2.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and dimethylamino singlet (δ 2.8–3.2 ppm). ¹³C NMR confirms the ketone carbonyl (~210 ppm) .
  • MS : Molecular ion [M⁺] at m/z 243 (C₁₅H₂₁NO) and fragmentation patterns (e.g., loss of cyclopentyl moiety) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Store under inert atmosphere (argon) at –20°C to prevent oxidation of the dimethylamino group.
  • Avoid prolonged exposure to light due to potential photodegradation of the aromatic moiety.
  • Monitor stability via periodic TLC or HPLC to detect decomposition products .

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic additions to this compound be elucidated?

  • Methodological Answer :

  • Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates.
  • Computational modeling (DFT calculations) can predict electron density distribution, highlighting the ketone’s electrophilicity and steric hindrance from the cyclopentyl group .
  • Isotopic labeling (e.g., ¹⁸O in the ketone) to track oxygen exchange during reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies.
  • Structural Confirmation : Re-evaluate compound identity in conflicting studies via X-ray crystallography (as done for analogous cyclopentanone derivatives) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with pyrrolidino or varying cyclopentyl ring size).
  • Evaluate electronic effects via Hammett plots using substituents on the phenyl ring.
  • Corrogate SAR data with computational docking studies to identify binding motifs in target proteins (e.g., cyclooxygenase for anti-inflammatory applications) .

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